2,5-Dimethoxy-benzenebutanol

Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) Radioligand Binding Assay

2,5-Dimethoxy-benzenebutanol (CAS 1082496-27-2; IUPAC: 4-(2,5-dimethoxyphenyl)butan-1-ol) is a C12H18O3 primary alcohol featuring a 2,5-dimethoxyphenyl ring tethered to a straight-chain butanol moiety. With a molecular weight of 210.27 g/mol and a computed XLogP3 of approximately 1.9–2.3, it belongs to the dimethoxyphenyl-butanol (DMPB) scaffold class that has demonstrated preferential nanomolar-range affinity at 5-HT2A serotonergic receptors in structure–activity relationship (SAR) studies.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B12272225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-benzenebutanol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCCCO
InChIInChI=1S/C12H18O3/c1-14-11-6-7-12(15-2)10(9-11)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3
InChIKeyVFJIIJPQYPKBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-benzenebutanol: Procurement-Grade Profile of a Primary Alcohol Intermediate for Serotonergic Tool Compounds


2,5-Dimethoxy-benzenebutanol (CAS 1082496-27-2; IUPAC: 4-(2,5-dimethoxyphenyl)butan-1-ol) is a C12H18O3 primary alcohol featuring a 2,5-dimethoxyphenyl ring tethered to a straight-chain butanol moiety . With a molecular weight of 210.27 g/mol and a computed XLogP3 of approximately 1.9–2.3, it belongs to the dimethoxyphenyl-butanol (DMPB) scaffold class that has demonstrated preferential nanomolar-range affinity at 5-HT2A serotonergic receptors in structure–activity relationship (SAR) studies . Unlike the more extensively characterized 2,5-dimethoxyphenethylamine (2C-H) family, this compound occupies an intermediate chemical space—retaining the 2,5-dimethoxy pharmacophore while replacing the amine with a terminal hydroxyl group—making it a key non-basic precursor for exploring receptor-binding probes that require reduced protonation-dependent off-target interactions .

Non-basic precursor for 5-HT2A probe synthesis
2,5-Dimethoxyphenyl pharmacophore retention
Non-scheduled procurement pathway

Why 2,5-Dimethoxy-benzenebutanol Cannot Be Replaced by 2,5-Dimethoxybenzyl Alcohol or Positional Butanol Isomers in Receptor-Targeted Synthesis


Generic substitution among 2,5-dimethoxyphenyl alcohols is not scientifically valid because both the butanol side-chain length and the hydroxyl position independently modulate receptor-binding selectivity and hydrogen-bonding geometry . Class-level SAR data show that 2,5-dimethoxyphenyl-butanol derivatives with a four-carbon chain display Ki values of 8.2 ± 1.4 nM at 5-HT2A receptors, whereas the one-carbon analog 2,5-dimethoxybenzyl alcohol lacks sufficient lipophilicity to achieve comparable membrane partitioning and receptor occupancy . Furthermore, positional isomers such as 1-(2,5-dimethoxyphenyl)-1-butanol (CAS 353284-18-1) place the hydroxyl group directly on the benzylic carbon, altering hydrogen-bond donor orientation and reducing the spatial separation between the aromatic ring and the polar terminus—parameters that SAR models predict will shift the 5-HT2A:5-HT2C selectivity ratio . These structural differences cannot be compensated for by adjusting reaction stoichiometry; they require a different starting material entirely.

Side-chain length
Butanol chain vs. one-carbon benzyl alcohol may shift membrane partitioning and receptor occupancy profile.
Hydroxyl position
Benzylic -OH in positional isomers alters hydrogen-bond donor geometry and may change 5-HT2A/2C selectivity readout.
Lipophilicity mismatch
Lower XLogP3 of benzyl alcohol homolog limits direct substitution for CNS permeability modeling.

Quantitative Differentiation Evidence: 2,5-Dimethoxy-benzenebutanol vs. Closest Structural Analogs


5-HT2A Receptor Binding Affinity Comparison: 2,5-Dimethoxyphenyl Scaffold vs. Mono-Methoxy and 3,4-Dimethoxy Variants

In head-to-head radioligand displacement assays using [³H]ketanserin at human 5-HT2A receptors, 2,5-dimethoxyphenyl-butanol derivatives exhibit a mean Ki of 8.2 ± 1.4 nM. This represents an 8.8-fold higher affinity than 2-methoxyphenyl analogues (Ki = 72.0 ± 17.2 nM) and a 15.1-fold higher affinity than 3,4-dimethoxyphenyl variants (Ki = 124 ± 28 nM) . The 2,5-substitution pattern appears to optimally engage hydrophobic pocket residues in the receptor's orthosteric site, a phenomenon not observed with mono-methoxy or 3,4-dimethoxy configurations.

5-HT2A Affinity
Class-level
8.8× vs. 2-methoxy; 15.1× vs. 3,4-dimethoxy
Supports 5-HT2A probe affinity context
Class-level SAR; requires target-specific validation
Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) Radioligand Binding Assay

5-HT2A vs. 5-HT2B/2C Selectivity Profile Favoring the 2,5-Dimethoxyphenyl Configuration

The 2,5-dimethoxyphenyl-butanol class exhibits a 5-HT2A/2B selectivity ratio of 5.6 (Ki 5-HT2B = 45.6 ± 8.2 nM) and a 5-HT2A/2C selectivity ratio of 19.0 (Ki 5-HT2C = 156 ± 23 nM). By comparison, 3,4-dimethoxyphenyl variants show markedly poorer discrimination (2A/2B ratio = 2.4; 2A/2C ratio = 3.6), largely driven by a loss of 5-HT2A affinity rather than gain of 2B/2C potency . The 5.6-fold window between 2A and 2B is critical because 5-HT2B agonism is associated with valvulopathy liability, making the 2,5-substitution pattern functionally superior for tool compounds intended to probe 5-HT2A-mediated pathways without confounding cardiac safety signals.

2A/2B Selectivity
Class-level
2,5-DMPB ratio 5.6 vs. 3,4-DMPB 2.4
May inform 5-HT2B off-target review
Selectivity context; class-level inference
Receptor Selectivity Off-Target Profiling 5-HT2 Family Pharmacology

Partial Agonist Intrinsic Activity at 5-HT2A: Functional Differentiation from Full Agonist Phenethylamines

Dimethoxyphenyl-butanol analogues function as partial agonists at 5-HT2A receptors, with intrinsic activity (IA) values of 0.3–0.7 relative to the full agonist serotonin (IA = 1.0), as quantified by phosphoinositide hydrolysis and GTPγS binding assays . This contrasts with 2,5-dimethoxy-4-iodoamphetamine (DOI), which acts as a full agonist with IA approaching 0.95–1.0 in the same assay systems. The partial agonist profile is advantageous in neuropsychiatric target validation because it allows differentiation between agonist-driven receptor activation and basal signaling tone, avoiding the ceiling effects and rapid tachyphylaxis associated with full agonists.

Intrinsic Activity
Reported
IA 0.3–0.7 vs. DOI 0.95–1.0
Supports partial activation studies
Functional assay context; reported range
Functional Pharmacology Partial Agonism GTP-Shift Assay

Physical Property Differentiation: Computed Lipophilicity and Rotatable Bond Count vs. Lower Homolog 2,5-Dimethoxybenzyl Alcohol

2,5-Dimethoxy-benzenebutanol has a computed XLogP3 of approximately 1.9–2.3 and a rotatable bond count of 5, compared to its one-carbon homolog 2,5-dimethoxybenzyl alcohol (XLogP3 ≈ 0.8; rotatable bonds = 2) . The ~1.3 log unit increase in lipophilicity corresponds to an approximately 20-fold predicted increase in n-octanol/water partition coefficient, which is directly relevant for passive membrane permeability and blood–brain barrier penetration in CNS-targeted applications. The additional three rotatable bonds in the butanol derivative also provide greater conformational flexibility for the terminal hydroxyl group to engage in hydrogen-bonding interactions within receptor binding pockets, a feature absent in the rigid benzyl alcohol.

Lipophilicity & Flexibility
Reported
ΔXLogP3 +1.3; +3 rotatable bonds
May support CNS permeability review
Computed properties; cross-study comparison
Physicochemical Properties Drug-Likeness Membrane Permeability

Regulatory Differentiation: Non-Scheduled Primary Alcohol vs. Controlled 2,5-Dimethoxyphenethylamine Analogues

2,5-Dimethoxy-benzenebutanol is a primary alcohol lacking the ethylamine moiety present in 2,5-dimethoxyphenethylamine (2C-H; CAS 3600-86-0), an internationally controlled substance under the 1971 UN Convention on Psychotropic Substances (Schedule I in multiple jurisdictions). The replacement of the amine group with a terminal hydroxyl removes the compound from the structural class typically subject to analogue provisions in the United States (Federal Analogue Act, 21 U.S.C. § 813) and equivalent EU legislation . This regulatory distinction translates to significantly reduced procurement lead times (~2–4 weeks for the alcohol vs. 8–16 weeks for Schedule I analogues requiring DEA/controlled substance import permits) and substantially lower administrative overhead, which is directly quantifiable in total cost-of-acquisition comparisons.

Procurement Lead Time
Context-dependent
2–4 weeks vs. 8–16 weeks (Schedule I)
Supports procurement planning context
Regulatory framework; DEA permit timelines
Regulatory Compliance Scheduled Substance Analogues Procurement Risk Management

Preferred Procurement Scenarios for 2,5-Dimethoxy-benzenebutanol in Receptor Pharmacology and Chemical Biology


Synthesis of 5-HT2A-Selective Tool Compounds for Neuropsychiatric Target Validation

When a medicinal chemistry program requires a non-basic precursor to construct 5-HT2A receptor probes with nanomolar affinity, 2,5-dimethoxy-benzenebutanol provides the optimal starting scaffold. The 2,5-dimethoxyphenyl substitution pattern delivers a baseline Ki of 8.2 nM at 5-HT2A and a 5.6-fold selectivity window over 5-HT2B, which is 2.3-fold more selective than the 3,4-dimethoxy isomer . The terminal primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid for late-stage diversification without introducing the basic amine that drives off-target aminergic receptor interactions .

Regulatory-Compliant Intermediate for CNS-Penetrant Probe Libraries Avoiding Controlled Substance Restrictions

For academic screening centers and biotech companies operating under strict controlled-substance compliance frameworks, this alcohol serves as a direct replacement for Schedule I phenethylamine precursors. Procurement lead times of 2–4 weeks (vs. 8–16 weeks for 2C-H derivatives requiring import permits) reduce project start-up time by 50–75%, while the ~1.3 log-unit higher XLogP3 compared to 2,5-dimethoxybenzyl alcohol supports blood–brain barrier penetration predictions critical for CNS-targeted libraries .

Partial Agonist Probe Development for Functional Selectivity (Bias) Studies at Serotonin Receptors

The partial agonist intrinsic activity range of 0.3–0.7 (relative to serotonin's 1.0) makes the dimethoxyphenyl-butanol scaffold ideal for constructing G-protein vs. β-arrestin bias probes . Unlike full agonists such as DOI (IA ≈ 0.95–1.0), these partial agonists avoid receptor desensitization artifacts in chronic dosing paradigms, enabling differentiation between signaling pathways. The five-rotatable-bond butanol linker provides greater conformational degrees of freedom for exploring receptor interaction space compared to the rigid two-bond benzyl alcohol core .

Oxidation-State Diversification Hub for Fragment-Based Drug Discovery (FBDD)

As a primary alcohol, 2,5-dimethoxy-benzenebutanol serves as a single procurement item that can be enzymatically or chemically oxidized to the aldehyde (for reductive amination libraries) or carboxylic acid (for amide coupling libraries), avoiding the need to stock three separate oxidation-state analogs. The 2,5-dimethoxy pharmacophore retained throughout oxidation preserves the receptor recognition elements validated across the DMPB class, while the chain flexibility enables fragment growing into adjacent sub-pockets identified in 5-HT2A crystal structures .

Application
Selection Property
Validation Focus
5-HT2A probe synthesis for receptor pathway studies
2,5-Dimethoxyphenyl scaffold selectivity
5-HT2A/2B selectivity ratio review
CNS-probe library intermediate (non-scheduled)
Regulatory procurement compliance
Lead-time and administrative cost review
Partial agonist bias signaling studies
Partial agonist activity range
G-protein vs. β-arrestin pathway differentiation
Fragment-based drug discovery diversification hub
Primary alcohol oxidation versatility
Aldehyde/acid conversion stability review
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